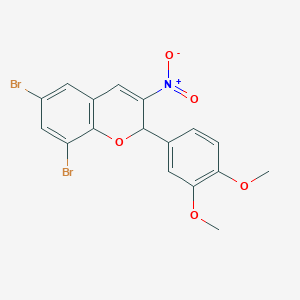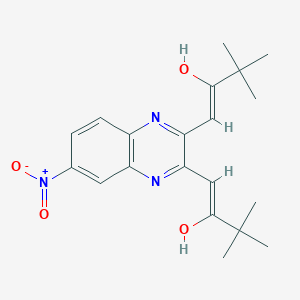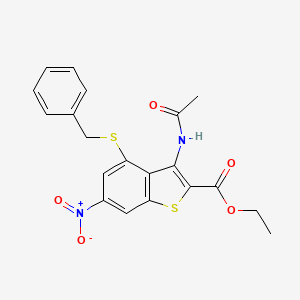
6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene
Übersicht
Beschreibung
6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene, also known as DBDCS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene is not fully understood, but it is believed to involve the interaction of the compound with metal ions. 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene contains a chromene ring structure that is capable of binding to metal ions, leading to changes in its fluorescence properties. The exact mechanism by which this occurs is still being investigated.
Biochemical and Physiological Effects:
6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, its potential applications in the detection of metal ions could have significant implications for environmental and public health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene in lab experiments is its high sensitivity and selectivity for certain metal ions. This makes it a useful tool for detecting and quantifying these ions in complex samples. However, the synthesis of 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene. One area of interest is the development of new synthetic methods that are more efficient and scalable. Another area of research is the optimization of the compound's fluorescence properties for improved detection and quantification of metal ions. Additionally, there is potential for the development of new applications for 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene in fields such as environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene is a chemical compound that has significant potential for use in various scientific applications. Its synthesis method is complex, but its high sensitivity and selectivity for certain metal ions make it a useful tool for detecting and quantifying these ions in complex samples. Future research on 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene could lead to the development of new synthetic methods, optimization of its fluorescence properties, and new applications in fields such as environmental monitoring and medical diagnostics.
Wissenschaftliche Forschungsanwendungen
6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene has been shown to exhibit strong fluorescence emission in the presence of certain metal ions, making it a useful tool for detecting and quantifying these ions in biological and environmental samples.
Eigenschaften
IUPAC Name |
6,8-dibromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO5/c1-23-14-4-3-9(7-15(14)24-2)17-13(20(21)22)6-10-5-11(18)8-12(19)16(10)25-17/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMHARDYQUOMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4295485.png)
![2-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)

![3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4295520.png)
![5-chloro-2-{5-[(1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4295524.png)

![[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B4295553.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4295557.png)
![2-deoxy-N-[3-nitro-5-(phenylthio)phenyl]pentopyranosylamine](/img/structure/B4295560.png)
![2,4-dichlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B4295564.png)

![4-[4-(1-adamantyl)piperazin-1-yl]-N-(sec-butyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4295584.png)
